6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: Chemical Structure & Properties
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: Chemical Structure & Properties
This guide provides an in-depth technical analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]
Executive Summary
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a functionalized pyridine derivative characterized by a nicotinic acid core substituted at the C6 position with a (tetrahydrofuran-3-yl)methoxy group.[1] This compound serves as a critical intermediate and pharmacophore scaffold in drug discovery, particularly for developing kinase inhibitors and G-protein coupled receptor (GPCR) agonists.[1] Its structural design incorporates a polar, metabolic-stable tetrahydrofuran (THF) ring linked via an ether bridge, offering improved aqueous solubility and distinct spatial geometry compared to simple alkoxy analogs.[1]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
-
IUPAC Name: 6-[(Tetrahydrofuran-3-yl)methoxy]pyridine-3-carboxylic acid[1]
-
Common Name: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid[1]
-
Molecular Formula:
[1] -
Molecular Weight: 223.23 g/mol [1]
-
SMILES: O=C(O)c1ccc(OCC2CCOC2)nc1 (Racemic)[1]
-
Chirality: The C3 position of the tetrahydrofuran ring is a chiral center. The compound exists as two enantiomers:[1]
Structural Features
| Feature | Description | Function in Drug Design |
| Nicotinic Acid Core | Pyridine-3-carboxylic acid | Provides a rigid scaffold; the carboxylic acid is a handle for amide coupling (e.g., to amines/anilines).[1] |
| Ether Linkage | Acts as a flexible linker; the oxygen atom accepts H-bonds and modulates the electron density of the pyridine ring.[1] | |
| THF Ring | Tetrahydrofuran-3-yl | Increases polarity ( |
| H-Bond Potential | 2 Acceptors (Ether O, Pyridine N), 1 Donor (COOH) | Facilitates specific binding interactions within protein active sites (e.g., hinge region of kinases).[1] |
Physicochemical Properties
Estimations based on structure-property relationships (SPR) for nicotinic acid derivatives.[1]
-
Physical State: White to off-white solid/powder.[1]
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol). Moderate solubility in water (pH-dependent due to the carboxylic acid).[1]
-
Acidity (pKa):
-
Lipophilicity (LogP): ~1.2 – 1.[1]5. (The THF ring lowers LogP compared to a cyclohexyl analog, improving drug-likeness).[1]
-
Melting Point: Typically 145°C – 160°C (Dependent on crystal form and purity).[1]
Synthetic Pathways
The synthesis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid typically follows a Nucleophilic Aromatic Substitution (
Primary Synthesis Route ( )
This method involves the displacement of a leaving group (chloride or bromide) on the nicotinic acid core by the alkoxide generated from (tetrahydrofuran-3-yl)methanol.[1]
Reagents:
-
Substrate: 6-Chloronicotinic acid (or Methyl 6-chloronicotinate).[1]
-
Nucleophile: (Tetrahydrofuran-3-yl)methanol.[1]
-
Base: Sodium Hydride (
) or Potassium tert-butoxide ( ).[1] -
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1]
Protocol:
-
Deprotonation: Dissolve (tetrahydrofuran-3-yl)methanol (1.1 eq) in anhydrous DMF at 0°C. Add
(60% dispersion, 2.2 eq) portion-wise. Stir for 30 min to generate the alkoxide. -
Addition: Add 6-chloronicotinic acid (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS.
-
Workup: Cool to room temperature. Carefully quench with water. Acidify to pH ~3-4 with 1N HCl to precipitate the product.
-
Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol/water if necessary.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Carboxylic Acid:
13.0 ppm (br s, 1H, -COOH).[1] -
Pyridine Ring:
-
Linker (
): 4.20 – 4.30 (d, 2H).[1] -
THF Ring:
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Observed Mass:
m/z.[1] -
Fragment Ions: Loss of THF group or decarboxylation may be observed at higher collision energies.
Applications in Drug Discovery
This compound is primarily used as a building block for synthesizing bioactive molecules.[3][4]
Medicinal Chemistry Utility
-
Kinase Inhibitors: The nicotinic acid moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., mTOR, EGFR). The THF group extends into the solvent-exposed region or hydrophobic pocket, improving selectivity.
-
GPCR Agonists: Used in the design of GPR119 agonists for diabetes treatment. The ether linkage provides metabolic stability against esterases.
-
Bioisosterism: The THF ring serves as a bioisostere for cyclopentyl or phenyl rings, reducing aromaticity-induced insolubility while maintaining steric bulk.
Structure-Activity Relationship (SAR) Workflow
Figure 2: Application of the scaffold in generating focused compound libraries.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
References
-
Synthesis of Nicotinic Acid Derivatives
- Title: "Efficient method for the synthesis of 3-pyridyl methanol
-
Source: Scholars Research Library, Der Pharmacia Lettre, 2011.[2]
- Context: Describes general reduction and substitution methodologies for nicotinic acid deriv
-
THF-Containing Pharmaceuticals
-
Related Patent Literature
-
Title: "Bromodomain inhibitors (WO2013097601A1)"[1]
- Source: WIPO / Google P
- Context: Cites the use of (tetrahydrofuran-3-yl)methanol as a reagent in synthesizing heterocyclic cores similar to the target compound.
-
-
Analogous Compound Properties
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 66572-55-2 [matrix-fine-chemicals.com]
- 7. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
